N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2,2-diphenylacetamide
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Overview
Description
N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2,2-diphenylacetamide is a complex organic compound that features a pyrazole ring, a thiophene ring, and a diphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2,2-diphenylacetamide typically involves multiple steps, including the formation of the pyrazole and thiophene rings, followed by their coupling with the diphenylacetamide moiety. Common synthetic routes include:
Formation of the Pyrazole Ring: Starting from 1-methyl-1H-pyrazol-5-amine, the pyrazole ring can be formed through nitrosation, reduction, and esterification steps.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the reaction of appropriate precursors under specific conditions.
Coupling Reactions: The final step involves coupling the pyrazole and thiophene rings with the diphenylacetamide moiety using reagents such as phenyl chloroformate and subsequent condensation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to achieve higher yields and purity. This may include the use of automated synthesis equipment, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can participate in substitution reactions, particularly at the pyrazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2,2-diphenylacetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural properties.
Materials Science: Its structural features make it a candidate for use in the development of advanced materials.
Biological Studies: The compound’s interactions with biological systems are of interest for understanding its potential biological activities.
Mechanism of Action
The mechanism of action of N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate .
- 2-(5-methyl-1H-pyrazol-1-yl)acetamide derivatives .
Uniqueness
N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2,2-diphenylacetamide is unique due to its combination of a pyrazole ring, a thiophene ring, and a diphenylacetamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C24H23N3OS |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C24H23N3OS/c1-27-17-20(16-26-27)22-13-12-21(29-22)14-15-25-24(28)23(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-13,16-17,23H,14-15H2,1H3,(H,25,28) |
InChI Key |
NQJGJYZOIFYOIK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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